molecular formula C8H5F3O3 B078240 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 11281-65-5

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No. B078240
CAS RN: 11281-65-5
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxybenzoic acid is a compound with significant interest due to its unique combination of functional groups. Its structure comprises a benzoic acid moiety substituted with methoxy and trifluoro groups, which influence its reactivity and physical properties. This compound serves as a synthetic intermediate in various chemical syntheses, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid and its derivatives can be achieved through several methods. One approach involves the continuous flow synthesis via sequential Grignard exchange and carboxylation reactions, highlighting a facile microflow process for producing this compound with high purity and yield (Deng et al., 2015). Additionally, the synthesis and crystal structures of di- and triorganotin(IV) derivatives with this acid demonstrate its versatility in forming complexes (Ma, Han, & Zhang, 2006).

Molecular Structure Analysis

The structural, vibrational, electronic, and optical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid have been extensively studied using DFT calculations. These studies reveal insights into its molecular vibrations, optimized structural characteristics, intramolecular charge transfer interactions, and nonlinear optical properties (Jeyavijayan & Murugan, 2020).

Chemical Reactions and Properties

The chemical reactivity of 2,4,5-Trifluoro-3-methoxybenzoic acid is influenced by its functional groups, enabling a wide range of chemical transformations. For example, its involvement in the synthesis of triorganotin(IV) complexes based on mixed ligands showcases its reactivity and ability to participate in the formation of coordination compounds (Ma, Han, & Zhang, 2007).

Scientific Research Applications

  • Synthesis of Organotin(IV) Complexes : This acid is used in synthesizing new complexes with organotin(IV), which are characterized by various spectral analyses and X-ray crystallography. These complexes have a two-dimensional network connected by intermolecular interactions (Ma, Han, & Zhang, 2007).

  • Mercuration in Trifluoroacetic Acid : It plays a role in the mercuration of 4-methoxybenzoic acid in trifluoroacetic acid, which can lead to the formation of various mercurated products (Deacon & O'donoghue, 1980).

  • Synthesis of Organotin(IV) Derivatives : Research has been conducted on synthesizing eight new organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid, characterized by spectral analyses and X-ray crystallography. These complexes form one-dimensional chains and two-dimensional networks (Ma, Han, & Zhang, 2006).

  • Synthesis of 2,4,5-Trifluorobenzoic Acid : A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid has been developed, demonstrating a high yield and purity, which is important in the pharmaceutical industry and material science (Deng et al., 2015).

  • Vibrational, Electronic, and Optical Properties Study : Detailed study of the molecular vibrations, structural characteristics, and nonlinear optical properties of 2,4,5-trifluoro-3-methoxybenzoic acid have been conducted using FTIR, FT-Raman spectra, and DFT-B3LYP calculations (Jeyavijayan & Murugan, 2020).

  • Development of Bifunctional Sensors : This compound is used in the synthesis of a new dinuclear terbium complex, which acts as a highly sensitive and selective sensor for detecting sulfate ions and methylmercury, demonstrating potential applications in environmental monitoring (Zhao et al., 2018).

Safety And Hazards

2,4,5-Trifluoro-3-methoxybenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286858
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-methoxybenzoic acid

CAS RN

112811-65-1
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4,5-trifluoro-3-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-trifluoro-3-methoxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
CL Ma, YW Han, RF Zhang - Polyhedron, 2006 - Elsevier
Eight new organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid R n Sn(O 2 CC 6 HF 3 OCH 3 ) 4−n (n=3: R=Ph (1), PhCH 2 (2), Me (3), n-Bu (4); n=2: R=Ph (5), PhCH 2 (6…
Number of citations: 20 www.sciencedirect.com
CL Ma, YW Han, RF Zhang - Structural Chemistry, 2007 - Springer
Four new complexes have been synthesized based on the 2,4,5-trifluoro-3-methoxybenzoic acid and 4,4′-bipy of the type [R 3 Sn(OOCC 6 HF 3 OCH 3 )] 2 ·(4,4′-bpy). All complexes …
Number of citations: 7 link.springer.com
J Sun - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
The title salt, [Co(C8H4F3O3)(C12H8N2)(H2O)3](C8H4F3O3), was obtained under solvothermal conditions by the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with CoCl2 in the …
Number of citations: 2 scripts.iucr.org
C Zeng, K Zheng, XZ Wang, HR Li, ZP Zhao, S Zhong - Data in brief, 2018 - Elsevier
In this brief data article, we present the precise structural information, PARD data and thermographic analysis of the Tb-cluster. Detailed structure, luminescence and detecting …
Number of citations: 7 www.sciencedirect.com
MM Glice, K Badowska-Roslonek, L Kaczmarek - Przemysl Chemiczny, 2007 - cheric.org
Two FTIR methods were developed for monitoring and controlling simultaneous changes contents of 2, 4, 5-trifluoro-3-methoxybenzoic acid, thionyl chloride, 2, 4, 5-trifluoro-3-…
Number of citations: 0 www.cheric.org
S Chen, Y Wang, X Yuan… - Letters in Organic …, 2022 - ingentaconnect.com
Photochemical decomposition of lomefloxacin (Lom) is supposed to result in the generation of C-8 substituted impurity and accompanied fluoride. The existence and amount of C-8 …
Number of citations: 0 www.ingentaconnect.com
F Zhao, XZ Wang, ST He, PZ Ma, W Zhang… - Sensors and Actuators B …, 2018 - Elsevier
A new dinuclear terbium complex (Tb-complex) is designed and synthesized based on 2,4,5-Trifluoro-3-methoxybenzoic acid (HTFMBA). The exact structure of the Tb-complex is …
Number of citations: 26 www.sciencedirect.com
A Ghinet, A Tourteau, B Rigo, V Stocker… - Bioorganic & medicinal …, 2013 - Elsevier
With the aim of investigating the influence of fluorine, in particular on the A-ring, a new series of fluoro analogues (7a–l) of phenstatin (3) was synthesized and tested for interactions with …
Number of citations: 35 www.sciencedirect.com
A Hashimoto, GCG Pais, Q Wang… - … process research & …, 2007 - ACS Publications
We report the synthesis of the new 2-sulfonylquinolone ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (5). Sulfone 5 is a key …
Number of citations: 9 pubs.acs.org
T Isemura, F Kitagawa, K Otsuka - Journal of separation science, 2009 - Wiley Online Library
Fluorobenzoic acids are important intermediates in the synthesis of antibacterial drugs. Conditions for the separation of mixtures of twenty‐five acids by CE have been optimized. A set …

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